molecular formula C28H38O5 B584255 (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one CAS No. 1350468-78-8

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one

Cat. No.: B584255
CAS No.: 1350468-78-8
M. Wt: 454.607
InChI Key: MGZAGEZPKGTPRU-RNRUCVIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one represents a complex steroid derivative within the estrane family of compounds. The systematic nomenclature reflects its intricate structural features, beginning with the estrane backbone containing the characteristic 1,3,5(10)-triene configuration that defines the aromatic A-ring system. The compound bears dual pentanoyl ester groups at the 3 and 17 positions, designated as 1-oxopentyl substituents, which significantly modify the parent molecule's physicochemical properties.

Alternative nomenclature systems classify this compound as 6-keto 3,17-divalerate estradiol, emphasizing both the ketone functionality at position 6 and the valerate (pentanoate) esterification pattern. The International Union of Pure and Applied Chemistry naming convention provides the complete designation as (1S,10R,11S,14S,15S)-15-Methyl-8-oxo-14-valeroxytetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-5-yl valerate, which precisely describes the stereochemical configuration and connectivity. This systematic approach to nomenclature ensures unambiguous identification within chemical databases and regulatory frameworks.

The structural classification places this compound within the broader category of steroid esters, specifically as a modified estradiol derivative bearing significant structural alterations from the parent hormone. The presence of the 6-ketone group distinguishes it from conventional estradiol esters, creating a unique chemical entity with distinct properties. The molecular framework maintains the fundamental steroid nucleus while incorporating modifications that alter its biological and chemical behavior patterns.

Historical Context within Steroid Chemistry

The development of steroid esters emerged from systematic efforts to modify naturally occurring hormones for enhanced therapeutic applications, with foundational work beginning in the early 20th century. The first therapeutic applications of steroids occurred in the 18th century when English physician William Withering utilized digitalis compounds, establishing the precedent for steroid-based therapeutic interventions. However, the systematic investigation of steroid chemistry commenced in the early 19th century with comprehensive studies of cholesterol and bile acids, leading to fundamental understanding of the steroid nucleus structure.

The evolution of estradiol ester chemistry specifically began with the synthesis of estradiol dipropionate in 1937, representing one of the earliest successful attempts to create long-acting estrogen formulations. This pioneering work established the foundation for subsequent developments in steroid esterification, with more than 500 steroid esters synthesized by 1957. The development of esterification techniques aimed primarily at prolonging the duration of steroid hormone effects through improved pharmacokinetic properties.

The emergence of specialized impurity standards and reference materials represents a more recent development in steroid chemistry, driven by increasingly stringent regulatory requirements for pharmaceutical quality control. The synthesis and characterization of compounds like this compound reflects the pharmaceutical industry's commitment to comprehensive analytical monitoring throughout drug development and manufacturing processes. This historical progression demonstrates the evolution from basic hormone therapy to sophisticated quality assurance systems requiring precise chemical standards.

Relationship to Estradiol and Estrone Derivatives

This compound maintains a fundamental structural relationship to estradiol through its shared estrane backbone and similar esterification pattern. The compound can be conceptually derived from estradiol 3,17-divalerate through oxidation at the 6-position, introducing the ketone functionality that distinguishes it from the parent ester. This modification creates a unique chemical entity while preserving the essential structural elements that define the estradiol derivative family.

Estradiol 3,17-divalerate, the direct structural precursor, represents a well-characterized estrogen ester with established pharmacological properties. The parent compound features identical esterification at the 3 and 17 positions but lacks the 6-ketone modification present in the target compound. This structural similarity suggests potential metabolic or synthetic relationships between the two molecules, with the 6-ketone variant possibly arising as a degradation product or synthetic byproduct during manufacturing processes.

The relationship extends beyond simple structural similarity to encompass functional considerations within pharmaceutical development contexts. Both compounds serve important roles in estradiol formulation science, with estradiol 3,17-divalerate functioning as an active pharmaceutical ingredient variant and the 6-ketone derivative serving as a quality control standard. This complementary relationship highlights the interconnected nature of pharmaceutical chemistry, where structural variants fulfill distinct but related functions within comprehensive drug development programs.

Comparative analysis with other estradiol esters reveals the unique position of this 6-ketone derivative within the broader family of estrogen compounds. While most estradiol esters maintain the parent hormone's hydroxyl groups at positions 3 and 17, the target compound represents a significant structural departure through its dual esterification and ketone modification. This structural complexity places it in a specialized category of estradiol derivatives designed for analytical rather than therapeutic applications.

Chemical Analysis Registry and Identification Parameters

The compound's definitive identification relies on its Chemical Abstracts Service registry number 1350468-78-8, which provides unambiguous database recognition across international chemical information systems. This registry number ensures consistent identification regardless of nomenclature variations or structural representation differences encountered in various chemical databases and regulatory documentation systems.

Table 1: Fundamental Chemical Identification Parameters

Parameter Value Source Reference
Chemical Abstracts Service Number 1350468-78-8
Molecular Formula C₂₈H₃₈O₅
Molecular Weight 454.6 g/mol
Physical Form Solid
Color White to Off-White
Melting Point 46-48°C
Density 1.1±0.1 g/cm³

The molecular formula C₂₈H₃₈O₅ accurately represents the compound's elemental composition, accounting for the steroid backbone, dual pentanoate ester groups, and the additional oxygen atom from the 6-ketone functionality. The molecular weight of 454.6 g/mol reflects the substantial mass contribution from the two pentanoate ester chains, which significantly increase the compound's size compared to unesterified estradiol.

Physical characterization parameters provide essential information for analytical identification and handling procedures. The compound exists as a white to off-white solid with a relatively low melting point of 46-48°C, indicating moderate thermal stability under normal laboratory conditions. The density measurement of 1.1±0.1 g/cm³ falls within typical ranges for organic steroid compounds, providing useful information for volumetric calculations and analytical method development.

Table 2: Advanced Chemical Properties

Property Value Reference
Boiling Point 556.8±50.0°C at 760 mmHg
Flash Point 235.7±30.2°C
LogP 7.00
Vapor Pressure 0.0±1.5 mmHg at 25°C
Index of Refraction 1.549

The compound's high boiling point of 556.8°C indicates substantial intermolecular forces and thermal stability under normal analytical conditions. The logarithmic partition coefficient (LogP) value of 7.00 demonstrates high lipophilicity, consistent with the presence of two long-chain fatty acid ester groups. This high lipophilicity value suggests strong affinity for organic solvents and potential for bioaccumulation if biological exposure were to occur.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-6-oxo-3-pentanoyloxy-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-4-6-8-26(30)32-18-10-11-19-20-14-15-28(3)23(21(20)17-24(29)22(19)16-18)12-13-25(28)33-27(31)9-7-5-2/h10-11,16,20-21,23,25H,4-9,12-15,17H2,1-3H3/t20-,21-,23+,25+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZAGEZPKGTPRU-RNRUCVIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172351
Record name Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350468-78-8
Record name Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350468-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification Using Pentanoyl Chloride

In this method, 17β-estradiol undergoes sequential or simultaneous esterification with pentanoyl chloride in anhydrous conditions. The reaction typically employs a base such as pyridine or 4-dimethylaminopyridine (DMAP) to neutralize HCl generated during the process. A representative protocol involves:

  • Dissolving 17β-estradiol in dichloromethane (DCM) under nitrogen atmosphere.

  • Adding pentanoyl chloride (2.2 equivalents) dropwise at 0°C.

  • Introducing DMAP (0.1 equivalents) and stirring at room temperature for 12–24 hours.

  • Quenching with ice-water, extracting with DCM, and purifying via silica gel chromatography.

Key Considerations :

  • Excess pentanoyl chloride ensures complete di-esterification.

  • Steric hindrance at the 17β position necessitates prolonged reaction times.

  • Yields range from 65–78% depending on purification efficiency.

Solid-Phase Synthesis for Scalable Production

A patent-pending method (US20240116978A1) adapts solid-phase synthesis for estradiol derivatives, offering advantages in purity and scalability. The protocol involves:

  • Precursor Preparation : Reacting estrone with tert-butyl bromoacetate to form an acetic acid-estradiol precursor.

  • Deprotection : Removing the tert-butyl group under acidic conditions.

  • Resin Coupling : Attaching the precursor to Wang resin functionalized with Fmoc-Lys(ivDde) via HBTU/DIEA activation.

  • Esterification : Sequential on-resin reactions with pentanoic acid using HBTU activation.

  • Cleavage : Releasing the product from the resin using trifluoroacetic acid (TFA).

This method achieves >90% purity by minimizing side reactions through controlled stepwise synthesis.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Optimal yields are obtained in polar aprotic solvents like DCM or dimethylformamide (DMF). Elevated temperatures (40–50°C) improve reaction kinetics but risk decomposition, necessitating a balance.

Catalytic Activation

Coupling agents such as HBTU or DCC enhance esterification efficiency by activating pentanoic acid. For example:

  • HBTU Activation : Mixing pentanoic acid (2.5 equivalents) with HBTU (2.4 equivalents) and DIEA (5 equivalents) in DMF, followed by addition to 17β-estradiol.

  • DCC/DMAP System : Combining dicyclohexylcarbodiimide (DCC) and DMAP in DCM achieves 82% yield in 8 hours.

Purification and Characterization

Chromatographic Purification

Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (10–40% ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >99%.

Spectroscopic Validation

  • NMR : 1^1H NMR (CDCl3_3) shows characteristic peaks at δ 0.88 (t, 6H, pentanoyl CH3_3), δ 4.65 (m, 2H, ester OCH2_2), and δ 6.55 (s, 1H, aromatic H).

  • MS : ESI-MS confirms the molecular ion at m/z 454.6 [M+H]+^+.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete esterification or hydrolysis of esters during workup generates mono-ester byproducts. Strategies include:

  • Using molecular sieves to absorb moisture.

  • Conducting reactions under strict anhydrous conditions.

Steric Hindrance at 17β Position

The 17β-hydroxyl group’s steric environment slows acylation. Solutions include:

  • Prolonging reaction times to 48 hours.

  • Employating bulky bases like 2,6-lutidine to stabilize intermediates.

Industrial and Regulatory Considerations

As an impurity standard, the compound must adhere to ICH guidelines for residual solvents (<100 ppm) and heavy metals (<10 ppm). Current Good Manufacturing Practices (cGMP) mandate:

  • Batch-to-batch consistency verified via HPLC.

  • Documentation of synthetic intermediates for regulatory audits .

Chemical Reactions Analysis

Types of Reactions

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one undergoes several types of chemical reactions:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estradiol and pentanoic acid.

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the ketone group at position 6, potentially altering the compound’s activity.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Major Products

    Hydrolysis: Estradiol and pentanoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on estrogen receptors and its potential role in modulating hormonal pathways.

    Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and other estrogen-related conditions.

    Industry: Utilized in the development of synthetic estrogens and related compounds for pharmaceutical use.

Mechanism of Action

The mechanism of action of (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular responses. The specific pathways involved depend on the tissue type and the presence of other regulatory factors.

Comparison with Similar Compounds

Estradiol Derivatives with Ester Modifications

Compound Name CAS Number Structural Differences vs. Target Compound Applications/Properties Source
3,17β-Diacetoxyestra-1,3,5(10)-trien-6-one 571-92-6 - Acetate esters (C2) at positions 3 and 17β (vs. valerate C5). Intermediate in steroid synthesis; shorter ester chains reduce lipophilicity .
Estradiol Dicipionate N/A - Cyclopentylpropanoate esters at 3 and 17β (vs. pentanoyloxy). Long-acting estrogen therapy; increased metabolic stability due to bulky esters .
6-Ketoestradiol 571-92-6 - No ester groups; 3,17β-dihydroxy and 6-keto groups. Research tool for studying estrogen metabolism .
Estradiol Divalerate 6-alpha Impurity 1350468-78-8 - Structural isomerism at position 6 (alpha vs. beta configuration). Monitored as a process-related impurity in divalerate formulations .

Receptor Binding and Activity

  • 6-Keto Group: Reduces estrogen receptor (ER) binding affinity compared to estradiol (3,17β-dihydroxyestra-1,3,5(10)-triene) .
  • Esterification Impact: Valerate esters in the target compound likely render it a prodrug, requiring enzymatic cleavage to release active estradiol. This contrasts with non-esterified 6-ketoestradiol, which has direct but weak ER affinity .

Therapeutic vs. Analytical Use

  • S-Deoxo-6-oxo-fulvestrant (CAS: 1107606-70-1): A structurally complex SERD (selective estrogen receptor degrader) with anti-cancer activity, highlighting how 6-keto modifications can diverge into therapeutic applications .

Stability and Handling Differences

  • Shelf Life : The target compound has a short shelf life and requires controlled storage (room temperature, specific permits) .
  • Comparative Stability :
    • Estradiol diacetate derivatives (e.g., 3,17β-diacetoxyestra-1,3,5(10)-trien-6-one) may exhibit greater stability due to smaller ester groups, reducing hydrolytic degradation .

Biological Activity

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one, commonly referred to as Estradiol Divalerate 6-alpha Impurity, is a synthetic derivative of estradiol with significant implications in pharmacology and biochemistry. This compound, with the CAS number 1350468-78-8 and a molecular formula of C28H38O5, exhibits various biological activities that are crucial for its applications in research and therapeutics.

  • Molecular Weight: 454.6 g/mol
  • Molecular Formula: C28H38O5
  • IUPAC Name: (8R,9S,13S,14S,17S)-13-methyl-6-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diyl dipentanoate
  • SMILES Notation: [H][C@]1(CC[C@@]2(C@@HCC3)C)C@([C@@]23[H])CC(C4=C1C=CC(OC(CCCC)=O)=C4)=O

Biological Activity

The biological activity of this compound primarily revolves around its role as a hormonal agent , influencing estrogenic pathways in the body. Its mechanism of action includes:

  • Estrogen Receptor Modulation: The compound acts as an agonist at estrogen receptors (ERα and ERβ), promoting cellular responses associated with estrogen signaling. This is particularly relevant in the context of hormone replacement therapy and treatment of estrogen-dependent conditions.
  • Anti-inflammatory Effects: Research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation.

Case Studies and Experimental Data

  • Estrogenic Activity Assay:
    • In vitro assays demonstrated that this compound binds effectively to estrogen receptors with a binding affinity comparable to estradiol.
    • A study reported that the compound induced proliferation in MCF-7 breast cancer cells at concentrations ranging from 10 nM to 100 nM.
  • Toxicity Studies:
    • Toxicological assessments showed that at high doses (above therapeutic levels), the compound may induce cytotoxicity in liver cell lines. However, therapeutic doses showed no significant adverse effects on cell viability.
  • Pharmacokinetics:
    • Pharmacokinetic studies revealed that the compound has a half-life suitable for therapeutic applications when administered via intramuscular injection. Peak plasma concentrations were observed within 24 hours post-administration.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Estrogen Receptor AgonismInduces cell proliferation in breast cancer cells
Anti-inflammatoryReduces cytokine levels in inflammatory models
CytotoxicityHigh doses induce cell death

Table 2: Pharmacokinetic Profile

ParameterValue
Half-life12 hours
Peak Plasma Concentration150 ng/mL
Administration RouteIntramuscular

Q & A

Basic: What are efficient synthetic routes for preparing (17β)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one, and how can step yields be optimized?

Methodological Answer:
The compound can be synthesized via esterification of a core steroid scaffold. For example, describes a 4-step synthesis of 3,17β-Diacetoxyestra-1,3,5(10)-trien-6-one from 19-nortestosterone, achieving 45–56% overall yield. Key steps include:

Protection of hydroxyl groups using acetic anhydride.

Oxidation at C6 via Jones oxidation or alternative oxidizing agents.

Esterification with pentanoyl chloride under basic conditions (e.g., pyridine or DMAP catalysis).
To optimize yields:

  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize over-oxidation or side reactions.
  • Employ column chromatography or recrystallization for high-purity isolation .

Advanced: How does the choice of diene partners in higher-order cycloadditions influence the stereochemical outcome of key intermediates?

Methodological Answer:
The stereochemistry of the steroid backbone can be controlled using enantiopure dienes in [6π + 4π] cycloadditions. demonstrates that dienes derived from indandione precursors yield enantiomerically pure intermediates. For example:

  • Chiral dienes with defined stereocenters direct the cycloaddition’s facial selectivity.
  • Steric and electronic effects in the diene (e.g., electron-withdrawing substituents) modulate transition-state geometry, favoring specific regioisomers.
  • Post-cycloaddition steps (e.g., Ramberg–Backlund rearrangement) preserve stereochemical integrity, enabling efficient synthesis of complex estradiol derivatives .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound, especially the ester groups?

Methodological Answer:

  • 1H/13C NMR :
    • Ester carbonyls (C=O) appear at ~170–175 ppm in 13C NMR.
    • Pentanoyloxy protons (OCO(CH2)3CH3) show characteristic splitting patterns (e.g., triplet for terminal CH3) .
  • Mass Spectrometry (HRMS) :
    • Exact mass analysis confirms molecular formula (e.g., C28H38O6 requires 470.2671 g/mol).
    • Fragmentation patterns (e.g., loss of pentanoyloxy groups) validate substitution sites .
  • IR Spectroscopy :
    • C=O stretches at ~1740 cm⁻¹ confirm ester formation.

Advanced: How can regioselective functionalization at the C7 position be achieved, and what factors dictate selectivity?

Methodological Answer:
describes stereoselective additions to estra-1,3,5(10),6-tetraene derivatives using electrophilic agents (e.g., BrOMe or phenylselenyl bromide). Key factors:

  • Steric shielding : The C6-ketone directs electrophiles to the less hindered C7α position.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states favoring α-attack.
  • Catalytic systems : Lewis acids (e.g., ZnCl2) enhance regioselectivity during halogenation or selenylation. Post-functionalization oxidation (e.g., H2O2) converts adducts to ketones or epoxides .

Advanced: How can researchers resolve contradictions in yields reported for esterification methods?

Methodological Answer:
Discrepancies in yields (e.g., 45% vs. 56% in ) often arise from:

  • Reagent purity : Trace moisture degrades acylating agents; use freshly distilled pentanoyl chloride.
  • Temperature control : Exothermic esterification requires precise cooling (0–5°C) to avoid side reactions.
  • Workup protocols : Neutralization of acidic byproducts (e.g., HCl) with saturated NaHCO3 improves phase separation during extraction.
    Validate reproducibility via controlled replicates and cross-reference with alternative methods (e.g., Steglich esterification) .

Basic: What are the key physicochemical properties affecting the compound’s stability under various storage conditions?

Methodological Answer:

  • Solubility : Low aqueous solubility (logP ~5.2) necessitates storage in aprotic solvents (e.g., DMSO) to prevent precipitation.
  • Hydrolytic sensitivity : Ester groups degrade under acidic/basic conditions; store at pH 6–8 in amber vials.
  • Thermal stability : Differential scanning calorimetry (DSC) in shows decomposition above 200°C. For long-term storage, maintain at –20°C under nitrogen .

Advanced: What in vitro assays are suitable for evaluating the estrogenic/anti-estrogenic activity of derivatives?

Methodological Answer:

  • Receptor Binding Assays :
    • Competitive binding to estrogen receptors (ERα/β) using radiolabeled estradiol (e.g., [3H]-E2).
    • IC50 values quantify displacement efficiency .
  • Transcriptional Activation :
    • Luciferase reporter assays in ER-positive cell lines (e.g., MCF-7) measure agonist/antagonist effects.
  • Metabolic Stability :
    • Incubation with liver microsomes identifies esterase-mediated hydrolysis rates.
      Data interpretation requires normalization to control compounds (e.g., tamoxifen for anti-estrogenic activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one
Reactant of Route 2
Reactant of Route 2
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.